1-Phenylurea
Overview
Description
Phenylurea is an organic compound with the molecular formula C7H8N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a phenyl group. Phenylurea and its derivatives are widely recognized for their applications in agriculture, particularly as herbicides. These compounds are known for their ability to inhibit the growth of weeds by disrupting essential biological processes.
Scientific Research Applications
Phenylurea and its derivatives have a wide range of applications in scientific research:
Chemistry: Phenylurea derivatives are used as intermediates in the synthesis of various organic compounds.
Biology: These compounds are studied for their effects on biological systems, including their role as herbicides.
Medicine: Some phenylurea derivatives have been investigated for their potential therapeutic properties.
Industry: Phenylurea is used in the production of herbicides, insecticides, and other agrochemicals
Mechanism of Action
Target of Action
1-Phenylurea primarily targets the Epoxide hydrolase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the metabolism of many xenobiotics and drugs.
Mode of Action
It is known to interact with its target, epoxide hydrolase, potentially altering its function
Biochemical Pathways
It is known that phenylurea herbicides can be metabolized by various microorganisms, suggesting that they may interact with multiple biochemical pathways . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
It is known that similar compounds, such as nsc 161128, a phenylurea thiocarbamate, are rapidly metabolized in mice to form metabolites like n-methyl-n’-phenylurea (m10) . Following intraperitoneal administration of a 200 mg/kg dose to male CD1 mice, the peak plasma concentration of NSC 161128 was 255 ng/mL after 5 min with a plasma half-life of 138 min .
Result of Action
This compound has been described as a potent anti-cancer compound that inhibits the growth of bacteria. It binds to the α subunit of bacterial ribosomes, inhibiting protein synthesis and causing cell death . It has also been shown to be effective against cancerous cells by inhibiting DNA synthesis and inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, phenylurea herbicides are persistent in soil and water, necessitating the development of techniques for their removal from the environment . The organic matter content of the soil is a major influencing factor on the adsorption of phenylurea herbicides .
Safety and Hazards
Phenylurea is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . It can cause respiratory, digestive, and nervous system problems . Protective equipment and clothing should always be worn when working with phenylurea, and any spills or releases should be immediately contained and addressed .
Future Directions
Biochemical Analysis
Cellular Effects
It is known that phenylurea herbicides, a group of compounds that includes 1-Phenylurea, can have significant effects on cellular function . These herbicides have been found to exhibit antifungal and antibacterial activity, which suggests that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phenylurea compounds can interact with antibodies, suggesting that they may bind to biomolecules .
Dosage Effects in Animal Models
It is known that the effects of pesticides, a group of compounds that includes phenylurea herbicides, can vary with dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known that phenylurea herbicides can be degraded in the environment primarily due to microbial transformation . This suggests that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that phenylurea herbicides, which include this compound, have low to moderate adsorption to soils, suggesting that they may be transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylurea can be synthesized through several methods. One common method involves the reaction of aniline with urea. The process typically involves heating aniline hydrochloride and urea in water under reflux conditions. The reaction proceeds through the formation of an equilibrium mixture of urea and ammonium cyanate, which then reacts with aniline hydrochloride to yield phenylurea .
Industrial Production Methods: In industrial settings, phenylurea is often produced by the condensation of aniline with isocyanates. For example, the reaction of aniline with phenyl isocyanate in the presence of a solvent like toluene can yield phenylurea. This method is advantageous due to its scalability and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Phenylurea undergoes various chemical reactions, including:
Oxidation: Phenylurea can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert phenylurea into other derivatives with different functional groups.
Substitution: Phenylurea can participate in substitution reactions where the phenyl group or other substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenyl isocyanate, while reduction can produce different amines .
Comparison with Similar Compounds
Phenylurea is part of a broader class of compounds known as phenylurea herbicides. Similar compounds include:
Diuron: Used as a herbicide, it has a similar mechanism of action but differs in its specific substituents.
Linuron: Another herbicide with similar properties but different substituents.
Neburon: Shares structural similarities but has unique substituents that affect its binding and activity.
Phenylurea stands out due to its specific substituents and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBJCRLGQSPQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1319 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042507 | |
Record name | 1-Phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyl urea pesticide, liquid, poisonous appears as a liquid dissolved or suspended in a liquid carrier. Contains any of several related compounds (Diuron, Fenuron, Linuron, Neburon, Siduron, Monuron) formally derived from urea. Carrier is water emulsifiable. Toxic by inhalation, skin absorption, or ingestion. Obtain the technical name of the specific pesticide and carrier from the shipping papers and contact CHEMTREC, 800-424-9300 for response information. | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1319 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
64-10-8 | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1319 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-10-8 | |
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Record name | N-Phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2781 | |
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Record name | Urea, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042507 | |
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Record name | Phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.524 | |
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Record name | N-PHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862I85399W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phenylurea herbicides?
A1: Phenylurea herbicides are known to inhibit photosynthesis by blocking electron transport in photosystem II, ultimately leading to plant death. [, , , ]
Q2: How do some phenylurea derivatives exhibit anticancer activity?
A2: Research suggests that specific phenylurea derivatives can induce apoptosis (programmed cell death) in cancer cells. One study demonstrated that N-[(5R)-6-[(anilinocarbonyl)amino]-5-((anilinocarbonyl){[(2R)-1-(4-cyclohexylbutyl)pyrrolidin-2-yl]methyl}amino)hexyl]-N-methyl-N'-phenylurea (1396-12) induced apoptosis in acute myelogenous leukemia (AML) cell lines and primary patient samples by antagonizing X-linked inhibitor of apoptosis protein (XIAP), leading to the activation of downstream effector caspases 3 and 7. []
Q3: Do phenylureas interact with biological membranes?
A3: Yes, studies using dimyristoylphosphatidylcholine (DMPC) vesicles as model membranes demonstrate that phenylurea herbicides can interact with and penetrate biological membranes, influencing membrane fluidity and potentially contributing to their toxicity. []
Q4: What is the molecular formula and weight of phenylurea?
A4: The molecular formula of phenylurea is C7H8N2O, and its molecular weight is 136.15 g/mol.
Q5: What spectroscopic data are available for characterizing phenylurea derivatives?
A5: Numerous spectroscopic techniques are employed for characterizing phenylurea derivatives, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), and mass spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and purity. [, , , , , ]
Q6: Are there concerns regarding the stability of phenylurea herbicides in the environment?
A6: While generally considered persistent, phenylurea herbicides can undergo degradation in the environment through various processes, including biodegradation, photodegradation, and chemical oxidation. [, , , , ]
Q7: Can dissolved humic acids influence the degradation of phenylurea herbicides?
A7: Research has shown that dissolved humic acids can catalyze the hydrolysis of phenylurea herbicides in natural waters, potentially influencing their persistence. []
Q8: How does the molecular structure of phenylureas affect their interaction with soil?
A8: The adsorption of phenylurea herbicides to soil is influenced by their molecular properties, such as hydration free energy and dipole moment. Understanding these interactions is crucial for predicting their fate and transport in the environment. []
Q9: What is the role of microbial enzymes in the degradation of phenylurea herbicides?
A9: Microorganisms play a crucial role in the biodegradation of phenylurea herbicides. For instance, bacterial N-demethylases, like PdmAB, catalyze the initial step of N,N-dimethyl-substituted phenylurea herbicide degradation. [, ]
Q10: What other enzymes are involved in phenylurea herbicide degradation?
A10: Apart from N-demethylases, other enzymes like linuron hydrolases (LibA and HylA) play crucial roles in the degradation pathway of specific phenylurea herbicides like linuron, breaking them down into simpler compounds. []
Q11: How is computational chemistry employed in phenylurea research?
A11: Computational chemistry tools, such as molecular docking studies, are used to investigate the interaction of phenylurea derivatives with their biological targets, providing insights into their potential mechanisms of action. This approach is particularly useful in drug discovery and development. []
Q12: How do substituents on the phenyl ring of phenylureas influence their activity?
A13: Substituents on the phenyl ring can significantly affect the activity and selectivity of phenylurea compounds. For example, electron-donating groups can increase the rate of nitrosation at specific positions, influencing their reactivity and potential for forming carcinogenic nitrosamines. []
Q13: How does the stability of phenylurea herbicides in aqueous solutions vary with pH?
A14: The stability of phenylurea herbicides can be affected by pH. Some, like NSC 161128, are stable under acidic and neutral conditions but degrade more rapidly under alkaline conditions. []
Q14: What are the environmental concerns associated with phenylurea herbicides?
A15: The widespread use of phenylurea herbicides raises concerns about their potential environmental impact, including water contamination, soil persistence, and toxicity to non-target organisms. [, , ]
Q15: How are phenylurea herbicides absorbed and distributed in plants?
A16: Phenylurea herbicides are typically absorbed through plant roots and translocated to leaves. Their distribution within the plant can vary depending on the specific compound and plant species. []
Q16: What are some analytical methods used for detecting and quantifying phenylurea herbicides in environmental samples?
A17: Various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with different detectors (e.g., UV, mass spectrometry) and gas chromatography-mass spectrometry (GC-MS), are commonly employed for the detection and quantification of phenylurea herbicides in environmental matrices. [, , ]
Q17: Are there any known resistance mechanisms to phenylurea herbicides?
A18: Yes, resistance to phenylurea herbicides has been reported in several weed species. Resistance mechanisms can involve target-site mutations or enhanced herbicide detoxification within the plant. [, ]
Q18: What are the potential toxicological effects of phenylurea herbicides?
A19: Phenylurea herbicides can exhibit varying degrees of toxicity to humans and animals, with potential adverse effects on the endocrine, reproductive, and nervous systems. [, ]
Q19: What are the potential risks associated with the formation of nitrosamines from phenylurea herbicides?
A20: Some phenylurea herbicides can act as precursors to the formation of nitrosamines, a group of potent carcinogens, during water chlorination or chloramination processes, posing potential health risks. []
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